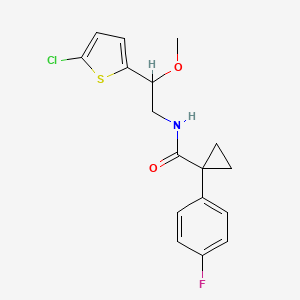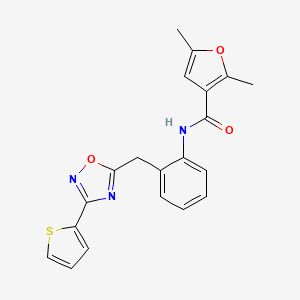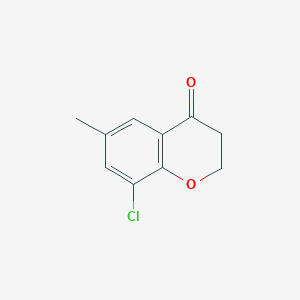
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropane-containing compounds often involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, to achieve the desired structure. For example, Zhou et al. (2021) detailed a high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, starting from commercially available precursors through a series of nucleophilic substitutions and ester hydrolysis steps, achieving a total yield of 48.8% (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of similar cyclopropanecarboxamide derivatives has been elucidated using techniques like 1H NMR and X-ray diffraction. Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, determining the structure through elemental analyses, IR, 1H-NMR spectroscopy, and single-crystal X-ray diffraction, revealing detailed molecular conformations (Özer et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of cyclopropanecarboxamide derivatives involves interactions that can be influenced by substituents on the cyclopropane ring and the nature of the carboxamide linkage. For example, the presence of a fluorine atom can significantly affect the molecule's reactivity and binding affinity to biological targets, as seen in studies involving fluorinated cyclopropane derivatives for potential therapeutic applications (Banala et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and thermal stability, of cyclopropanecarboxamide derivatives can vary widely depending on the substituents. Polyamides derived from related structures have shown good solubility in organic solvents and exhibited thermal stability up to 440°C (Gutch et al., 2003).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of cyclopropanecarboxamide derivatives in chemical syntheses and biological systems. The introduction of fluorine atoms can notably alter these properties, influencing the compound's overall reactivity and potential as a ligand for biological receptors (Banala et al., 2011).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Synthesis Techniques
A pivotal aspect of research on this compound involves its synthesis and characterization. Techniques such as nucleophilic substitution reactions and ester hydrolysis have been established for the synthesis of related cyclopropanecarboxamide derivatives, offering a foundation for synthesizing N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide with high yields (Zhou et al., 2021).
Chemical Properties and Stability
Research on similar compounds highlights the investigation of their chemical properties, including thermal stability and solubility in organic solvents. Understanding these properties is crucial for applications in pharmaceutical formulations and material science (Sun et al., 2016).
Pharmacological Applications
Receptor Binding Studies
Compounds with similar structures have been evaluated for their binding affinity to biological receptors, such as serotonin 5-HT1A receptors. These studies are fundamental in the development of new therapeutics for neuropsychiatric disorders (García et al., 2014).
Antiproliferative Activity
Some derivatives have shown significant inhibitory activity against cancer cell lines, suggesting the potential of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in cancer research and therapy (Lu et al., 2021).
Material Science and Engineering
Electroactive Polyamides
The integration of electroactive units within polymers, akin to the structural features of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, has been explored for developing materials with reversible electrochromic and electrofluorescent properties. These materials are promising for applications in smart windows and displays (Sun et al., 2016).
Propriétés
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c1-22-13(14-6-7-15(18)23-14)10-20-16(21)17(8-9-17)11-2-4-12(19)5-3-11/h2-7,13H,8-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGQPXCZCRIZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2485130.png)


![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)
![3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2485135.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2485137.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2485138.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)



![2-Thiophenecarboxamide, 5-[6-[(1-methyl-4-piperidinyl)oxy]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B2485145.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485148.png)